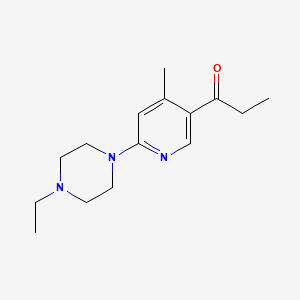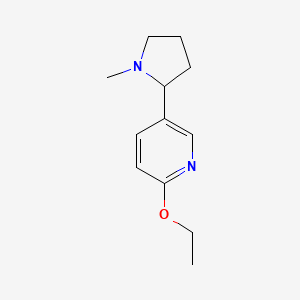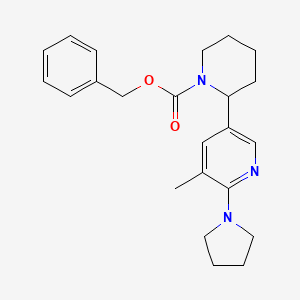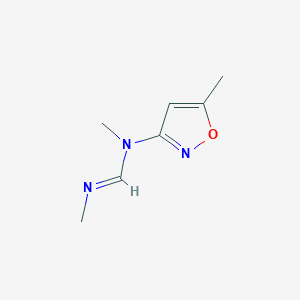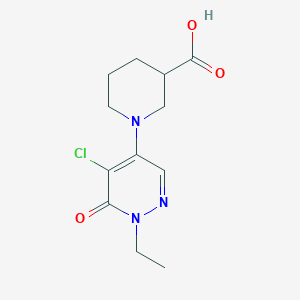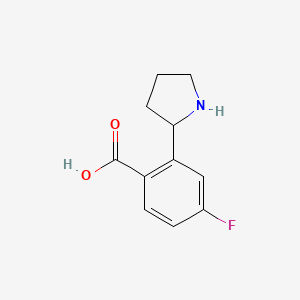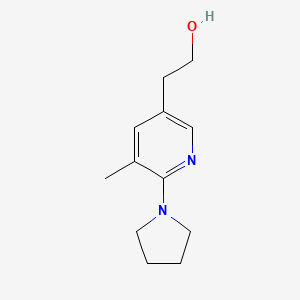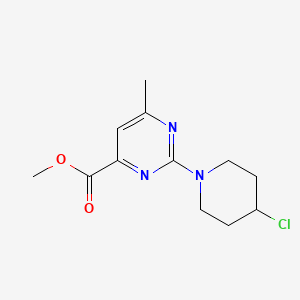![molecular formula C14H14N2O3 B11803139 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core fused with a dihydrofuran ring and substituted with an ethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
準備方法
The synthesis of 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and dihydrofuran derivatives under acidic or basic conditions.
Substitution with the ethylphenyl group: This step often involves the use of Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions to introduce the ethylphenyl moiety onto the core structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques to scale up the process efficiently .
化学反応の分析
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrimidine core, resulting in a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, showing promise in the treatment of various cancers by targeting specific enzymes involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and other advanced materials.
作用機序
The mechanism by which 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione exerts its effects involves the inhibition of specific molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound can block their activity, leading to the suppression of signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can induce apoptosis and reduce tumor proliferation .
類似化合物との比較
Similar compounds to 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione include other furo[3,4-d]pyrimidine derivatives and pyrrolo[2,3-d]pyrimidine analogs. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example:
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has shown potential as a multi-targeted kinase inhibitor with applications in cancer therapy.
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines: These analogs have been identified as promising antiviral agents against flaviviruses such as Zika virus and dengue virus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research and development .
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
4-(4-ethylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H14N2O3/c1-2-8-3-5-9(6-4-8)12-11-10(7-19-13(11)17)15-14(18)16-12/h3-6,12H,2,7H2,1H3,(H2,15,16,18) |
InChIキー |
MJLDKPLBCARTMC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


